molecular formula C21H30N4O3 B5659286 2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5659286
M. Wt: 386.5 g/mol
InChI Key: HZZIKTBMAGXCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves efficient Michael addition reactions, showcasing the versatility in introducing a wide range of substituents. A notable example is the practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the key steps in synthesizing complex structures like the compound (Yang et al., 2008).

Molecular Structure Analysis

Molecular structure elucidation often employs techniques such as X-ray crystallography, as demonstrated in the synthesis and structural characterization of spiro compounds. The crystal structure analysis of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane underscores the utility of such methods in detailing molecular geometries and supramolecular arrangements (Zhu, 2011).

Chemical Reactions and Properties

The compound's reactivity is indicative of its broader class's chemical behavior, which includes reactions such as spirocyclization and Michael addition. These reactions are fundamental in creating the diazaspiro framework and further functionalizing the structure, as seen in the synthesis routes for similar compounds (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

Physical properties such as solvatochromism and crystal packing are critical in understanding the compound's behavior in different environments. Detailed photophysical studies and solvatochromic analysis, including TDDFT calculations, provide insights into the electronic structure and solvent interactions of diazaspiro compounds, which can be related to the studied compound's expected physical properties (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

Chemical properties are deeply influenced by the compound's molecular structure, particularly the presence of functional groups that dictate reactivity. The synthesis and characterization of diazaspiro compounds reveal the impact of substituents on chemical reactivity and potential applications, illustrating the compound's chemical versatility and reactivity profile (Reddy et al., 2014).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-9-(oxane-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-16-12-23-17(13-22-16)14-25-15-21(6-5-19(25)26)7-9-24(10-8-21)20(27)18-4-2-3-11-28-18/h12-13,18H,2-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIKTBMAGXCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.